molecular formula C53H77N13O11S2 B1209943 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin CAS No. 77453-01-1

1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin

Katalognummer B1209943
CAS-Nummer: 77453-01-1
Molekulargewicht: 1136.4 g/mol
InChI-Schlüssel: SDFJYGJKEXYVCG-HQAJSCLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The efficient solution phase synthesis of this compound involves a convergent synthesis method, utilizing a 3 + 4 coupling via the azide method. Subsequently, the disulfide bridge is installed through iodine treatment of the bis-acetamidomethyl protected thiols, followed by the addition of the terminal arginine amide by a 7 + 1 coupling. This methodology facilitates the large-scale preparation of the compound with high purity and yield, making it suitable for extensive research and potential therapeutic applications (Mendelson et al., 1990).

Molecular Structure Analysis

The molecular structure of this vasopressin analogue, characterized through two-dimensional NMR spectroscopy and molecular dynamics simulation, reveals distinct conformational differences, particularly in the mutated residue region, compared to vasopressin. Notably, the antagonistic property correlates with an inverse chirality of the disulfide bridge, highlighting the structural specificity essential for receptor antagonism. These insights are pivotal for designing receptor-specific antagonists with enhanced potency (Schmidt et al., 1991).

Wissenschaftliche Forschungsanwendungen

Vasopressin Receptor Studies

1-(β-Mercapto-β,β-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin is used in the study of vasopressin receptors. It has been found to be a potent antagonist for human vasopressin V2 and V1a receptors. This peptide, when radioiodinated, binds to these receptors with high affinity, making it an invaluable tool for studying vasopressin receptor localization and characterization (Ala et al., 1997).

Synthesis Methodologies

Research has been conducted on efficient synthesis methods for this peptide. A convergent synthesis approach based on classical solution phase methods has been developed, demonstrating its suitability for large scale preparation of the peptide and other vasopressin congeners. This method has enabled the preparation of the peptide in high purity and yield, highlighting its scalability and practicality for research and potential therapeutic applications (Mendelson et al., 1990).

Hormonal Axis Studies

This peptide has been used in studying the hypothalamic-pituitary-adrenal (HPA) axis in rats. Synthetic V1b receptor antagonists, including this peptide, have been used to examine the effects on the activity of the HPA axis both in vivo and in vitro. This research is significant for understanding the role of vasopressin in the regulation of this crucial hormonal axis (Bernardini et al., 1994).

Vasopressin Antagonistic Potencies

The peptide has been studied for its antagonistic potencies in relation to vasopressin. It exhibits potent anti-vasopressor and anti-V1a antagonism, making it significant for pharmacological studies. Such research is crucial for understanding the therapeutic potential and applications of vasopressin antagonists (Manning et al., 1992).

Cerebral Arteries Responses

This peptide has been used to study the effects of vasopressin and its analogs on human cerebral arteries. Research has shown that it can affect vasopressin-induced contractions in arterial rings, contributing to our understanding of vasopressin's role in cerebrovascular regulation (Martínez et al., 1994).

Receptor Ligand Design

The peptide has been instrumental in designing more potent antagonists for vasopressin receptors, contributing to the development of new pharmacological tools for studying vasopressin's roles in physiology and pathology (Manning et al., 1986).

Eigenschaften

IUPAC Name

(2S)-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35?,36-,37-,38-,39-,40-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFJYGJKEXYVCG-HQAJSCLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H77N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin

CAS RN

77453-01-1
Record name 1-(Beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077453011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [β-Mercapto-β,β-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 2
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 3
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 4
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 5
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin
Reactant of Route 6
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyr)-4-val-arginine vasopressin

Citations

For This Compound
1
Citations
M Kruszynski, B Lammek, M Manning… - Journal of medicinal …, 1980 - ACS Publications
As part of our studies on the design and synthesis of antagonists of the vasopressor response to arginine-vasopressin (AVP), we have synthesized [l-(d-mercapto-/3, J-cyclopentamethylenepropionic acid), 2-(0-methyl) tyrosine] argi-nine-vasopressin [1, d (CH2) 5Tyr (Me) AVP](in duplicate) and [l-(d-mercapto-j3,/3-cyclopentamethylenepropionic acid)[arginine-vasopressin [2, d (CH2) 5AVP [. The required protected intermediate for 1 was synthesized by (a) a combination of solid-phase synthesis and an 8+ 1 coupling in solution …
Number of citations: 285 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.